molecular formula C9H14N2O3 B2920729 Tert-butyl 2-(methylamino)-1,3-oxazole-5-carboxylate CAS No. 2248361-09-1

Tert-butyl 2-(methylamino)-1,3-oxazole-5-carboxylate

Cat. No. B2920729
CAS RN: 2248361-09-1
M. Wt: 198.222
InChI Key: KFRRHHMSZAUOTR-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of Tert-butyl 2-(methylamino)-1,3-oxazole-5-carboxylate, a related compound, tert-butyl 2-(methylamino)ethylcarbamate, has been synthesized through a two-step reaction . The first step involves a reduction reaction on N-tert-butyloxycarbonyl-1,2-ethylenediamine and polyformaldehyde in an organic solvent in the presence of acid at reflux temperature. The second step involves a reduction reaction on the product of the first step with sodium borohydride in an aprotic solvent .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string CNCCNC(=O)OC(C)(C)C . The InChI key for this compound is GKWGBMHXVRSFRT-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 174.24 . The compound is a solid at room temperature . It has a boiling point of 260.1°C at 760 mmHg .

properties

IUPAC Name

tert-butyl 2-(methylamino)-1,3-oxazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3/c1-9(2,3)14-7(12)6-5-11-8(10-4)13-6/h5H,1-4H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFRRHHMSZAUOTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CN=C(O1)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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